rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate
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Overview
Description
rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate is a complex organic compound with a unique hexahydropyrano[2,3-c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate include:
- rel-6-(tert-Butyl) 7a-methyl (4aS,7aS)-tetrahydropyrano[2,3-c]pyrrole-6,7a(2H,7H)-dicarboxylate
- Other hexahydropyrano[2,3-c]pyrrole derivatives .
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of the benzyl group, which can impart unique chemical and biological properties .
Biological Activity
The compound rel-Methyl (4aS,7aS)-6-benzylhexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylate is a member of the pyrrole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉NO₃, with a molecular weight of 275.34 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrole derivatives, including this compound. Compounds with similar structures have been investigated for their ability to inhibit HIV-1 replication. For instance, research focusing on pyrazole-based compounds demonstrated that certain derivatives exhibited significant antiviral activity while maintaining low cytotoxicity levels in cell cultures .
Anticancer Activity
Pyrrole derivatives are also recognized for their anticancer properties. A review on bioactive pyrrole-based compounds identified various derivatives with selective activity against cancer cells. The unique structure of this compound may contribute to its potential as an anticancer agent by targeting specific pathways involved in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. The presence of the benzyl group in this compound is believed to play a significant role in enhancing its pharmacological properties. Comparative studies on similar compounds have shown that substituents on the pyrrole ring can significantly influence their biological activity .
Case Studies
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Antiviral Screening : In a recent screening of pyrazole-based compounds for HIV-1 inhibition, several derivatives were tested in vitro. Compounds with structural similarities to this compound demonstrated promising results with inhibition rates exceeding 50% at non-toxic concentrations .
Compound Inhibition (%) Cytotoxicity (%) A.20 63 10 A.21 65 12 rel-Methyl TBD TBD - Anticancer Activity : A study focusing on pyrrole derivatives reported that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The specific mechanisms involved include apoptosis induction and cell cycle arrest .
Properties
IUPAC Name |
methyl (4aS,7aS)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-15(18)16-12-17(10-13-6-3-2-4-7-13)11-14(16)8-5-9-20-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODNUZREMBJREV-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CN(CC1CCCO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CN(C[C@@H]1CCCO2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.